molecular formula C20H14ClNO3 B281109 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

货号 B281109
分子量: 351.8 g/mol
InChI 键: UYAINZPIPHVQDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential as an anticancer agent.

作用机制

The mechanism of action of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is not fully understood, but it is believed to involve inhibition of the enzyme farnesyltransferase. This enzyme is involved in the post-translational modification of proteins that are important for cancer cell growth and survival. By inhibiting farnesyltransferase, 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione disrupts these processes and leads to cancer cell death.
Biochemical and Physiological Effects:
16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of farnesyltransferase. 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

实验室实验的优点和局限性

One advantage of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is that it has been extensively studied in vitro and in vivo, which has provided a wealth of information about its potential as an anticancer agent. However, one limitation of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

未来方向

There are a number of future directions for research on 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione. One area of focus is the development of more potent and selective farnesyltransferase inhibitors. Another area of focus is the development of combination therapies that include 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione and other anticancer agents. Finally, there is interest in exploring the potential of 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
In conclusion, 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is a synthetic compound that has shown promise as an anticancer agent. It inhibits the activity of farnesyltransferase, which is important for cancer cell growth and survival. While there is still much to learn about 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione, it represents a promising area of research for the development of new cancer treatments.

合成方法

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione is synthesized through a multi-step process that involves the reaction of 2,4-dichloro-5-nitrobenzoyl chloride with 2-amino-2-(2-chloroethoxy)ethanol to form a key intermediate. This intermediate is then reacted with butanoyl chloride, followed by reduction with sodium borohydride to yield 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione.

科学研究应用

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and colon cancer. 16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

属性

分子式

C20H14ClNO3

分子量

351.8 g/mol

IUPAC 名称

16-butanoyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione

InChI

InChI=1S/C20H14ClNO3/c1-2-5-14(23)18-15-10-6-3-4-7-11(10)19(24)16-12(21)8-9-13(17(15)16)22-20(18)25/h3-4,6-9H,2,5H2,1H3,(H,22,25)

InChI 键

UYAINZPIPHVQDV-UHFFFAOYSA-N

手性 SMILES

CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

SMILES

CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

规范 SMILES

CCCC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)NC1=O)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。